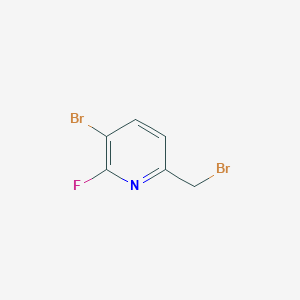
3-Bromo-6-(bromomethyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(bromomethyl)-2-fluoropyridine is an organic compound with the molecular formula C6H4Br2FN It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)-2-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoropyridine to introduce the bromine atoms at the desired positions. The reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(bromomethyl)-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-6-(bromomethyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(bromomethyl)-2-fluoropyridine involves its interaction with molecular targets through various pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-fluoro-2-methylpyridine: This compound is similar in structure but has a methyl group instead of a bromomethyl group.
6-Bromo-3-fluoro-2-methylpyridine: Another similar compound with a different substitution pattern.
Uniqueness
3-Bromo-6-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The bromomethyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H4Br2FN |
|---|---|
Poids moléculaire |
268.91 g/mol |
Nom IUPAC |
3-bromo-6-(bromomethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
Clé InChI |
MYHWQQCUNSOUSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CBr)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



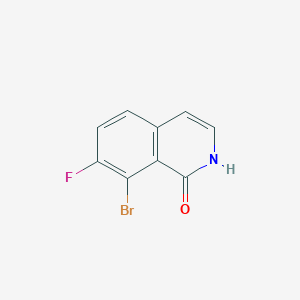
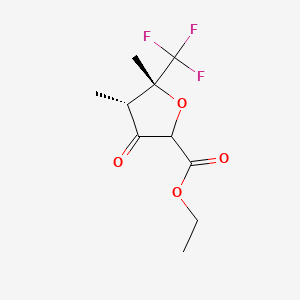
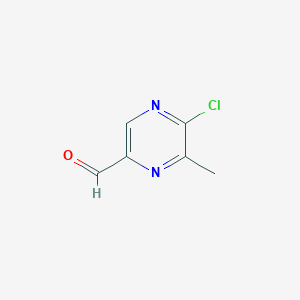

![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
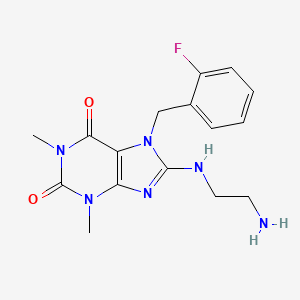

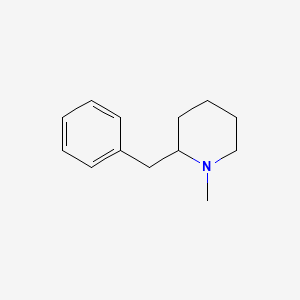
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
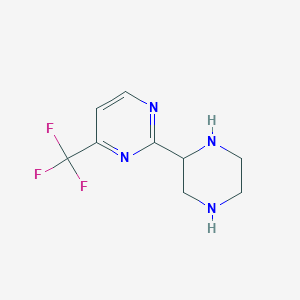
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

